4-(Hydrazinylmethyl)benzoic acid
Description
BenchChem offers high-quality 4-(Hydrazinylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydrazinylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBSYGDBSGZDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600620 | |
| Record name | 4-(Hydrazinylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788101-73-5 | |
| Record name | 4-(Hydrazinylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Isosteres, Divergent Reactivities: A Technical Guide to 4-Hydrazinobenzoic Acid vs. 4-(Hydrazinylmethyl)benzoic Acid
[1]
Executive Summary
This guide delineates the physicochemical and functional distinctions between 4-hydrazinobenzoic acid (4-HBA) and 4-(hydrazinylmethyl)benzoic acid (4-HMBA) .[1] While both molecules share a benzoic acid core and a hydrazine functionality, the presence of a single methylene spacer (
-
4-HBA is an aryl hydrazine .[1] The hydrazine group is directly conjugated to the aromatic ring, resulting in lower basicity, higher oxidative instability, and the formation of stable, extended-conjugation hydrazones. It is a critical intermediate in pharmaceutical synthesis (e.g., Deferasirox) and Metal-Organic Frameworks (MOFs).[1]
-
4-HMBA is an alkyl hydrazine (specifically a benzyl hydrazine).[1] The methylene spacer insulates the hydrazine from the aromatic ring, resulting in higher basicity (amine-like), distinct nucleophilicity, and the formation of hydrazones that often require reductive stabilization. It is primarily utilized in bioconjugation linker technologies.
Structural & Electronic Analysis
The core difference lies in the electronic communication between the hydrazine moiety and the benzene ring.
| Feature | 4-Hydrazinobenzoic Acid (4-HBA) | 4-(Hydrazinylmethyl)benzoic Acid (4-HMBA) |
| Structure | ||
| Hydrazine Type | Aryl Hydrazine | Alkyl (Benzyl) Hydrazine |
| Electronic Effect | Conjugated: Lone pair on | Insulated: Methylene group blocks resonance; Inductive effect only. |
| Hydrazine pKa | ~5.2 (Weakly basic) | ~7.9 (Moderately basic) |
| Acid pKa | ~4.1 | ~4.2 |
| Oxidation Potential | High: Prone to oxidation to diazonium/azo species.[1] | Moderate: More stable to air oxidation than aryl hydrazines. |
| Nucleophilicity | Reduced due to delocalization, but enhanced by | High (Alkyl amine character + |
Visualization of Electronic Effects
The following diagram illustrates the electronic decoupling caused by the methylene spacer.
Caption: Electronic decoupling in 4-HMBA vs. resonance stabilization in 4-HBA.
Chemical Reactivity & Synthesis Protocols[2]
Synthesis Workflows
The synthesis of these two molecules requires fundamentally different strategies due to the stability of the intermediates.
Protocol A: Synthesis of 4-HBA (Diazotization-Reduction)
Rationale: Direct nucleophilic substitution on 4-chlorobenzoic acid is difficult.[1] The standard route utilizes 4-aminobenzoic acid (PABA), converting the amine to a diazonium salt, then reducing it.
-
Diazotization: Dissolve 4-aminobenzoic acid (1 eq) in HCl (concentrated). Cool to 0–5°C. Add
(1.1 eq) dropwise to form the diazonium salt. -
Reduction: Add the diazonium solution slowly to a chilled solution of
in HCl (or followed by hydrolysis). -
Isolation: The hydrazine hydrochloride precipitates. Neutralize carefully to pH 4-5 to isolate the free acid zwitterion.[1]
-
Critical Control: Temperature must remain <5°C during diazotization to prevent decomposition to the phenol.
-
Protocol B: Synthesis of 4-HMBA (Nucleophilic Substitution)
Rationale: The benzylic position is electrophilic. 4-(Chloromethyl)benzoic acid reacts readily with hydrazine hydrate.[1]
-
Substitution: Dissolve 4-(chloromethyl)benzoic acid (1 eq) in Ethanol/THF.
-
Hydrazinolysis: Add Hydrazine Hydrate (excess, 5–10 eq) dropwise. Note: Excess hydrazine is required to prevent the formation of the symmetrical dimer (R-NH-NH-R).[1]
-
Reflux: Heat to 60°C for 2–4 hours.
-
Purification: Evaporate solvent. Recrystallize from water/ethanol to remove hydrazine hydrochloride salts.
Caption: Divergent synthetic routes: Diazotization for Aryl-HBA vs. Alkylation for Benzyl-HMBA.
Applications & Functional Logic
4-HBA: The Rigid Scaffold
Due to its rigidity and conjugation, 4-HBA is preferred in materials science and small molecule drug synthesis.[1]
-
Pharmaceutical Synthesis (Deferasirox): 4-HBA is a key building block for Deferasirox (Exjade), an oral iron chelator.[1] The aryl hydrazine moiety condenses with a salicylate derivative to form the tridentate ligand structure necessary for iron binding.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid and hydrazine groups act as a heterofunctional linker.[1] The rigidity of the phenyl ring allows for predictable pore sizing in MOF lattices.
-
Analytical Chemistry: Used as a derivatizing agent for aldehydes in HPLC.[2] The resulting aryl hydrazones have high UV extinction coefficients (due to extended conjugation), lowering the Limit of Detection (LOD).
4-HMBA: The Flexible Linker
4-HMBA is utilized where flexibility or specific "alkyl-like" reactivity is required.[1]
-
Bioconjugation Linkers: Used to introduce a hydrazine handle onto proteins or surfaces via the carboxylic acid (amide coupling). The resulting hydrazine then reacts with aldehydes/ketones on a payload.
-
Acid-Labile Linkers: While aryl hydrazones (from 4-HBA) are quite stable, alkyl hydrazones (from 4-HMBA) are generally more susceptible to hydrolysis at acidic pH (endosomal conditions), making them candidates for controlled-release drug delivery systems, though acyl hydrazides are more commonly used for this specific purpose.[1]
Kinetic Assay: Reactivity Comparison
To empirically verify the difference, researchers use a Schiff Base Kinetic Assay .
Protocol:
-
Substrate: 4-Nitrobenzaldehyde (Standard electrophile).[1]
-
Conditions: pH 5.0 (Acetate buffer) vs pH 7.4 (Phosphate buffer).
-
Measurement: Monitor UV-Vis absorbance at 350–400 nm (Hydrazone formation).
-
Expectation:
-
At pH 5.0: Both react rapidly. 4-HBA may show faster kinetics due to the higher stability of the conjugated product driving the equilibrium.
-
At pH 7.4: 4-HMBA (pKa ~7.[1]9) will be significantly protonated (
), reducing its nucleophilicity compared to 4-HBA (pKa ~5.2), which remains largely unprotonated and reactive as a free base.[1] This is the critical operational difference.
-
References
-
BenchChem. (2025).[2] Advantages of 4-Hydrazinobenzoic acid over other reagents in specific applications. Link[1]
-
Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link
-
Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of Organic Chemistry. Link[1]
-
Yuntao Chemical. (2024). 4-Hydrazinobenzoic acid Chemical Properties and Synthesis. Link
-
Stevanović, M., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents. Bioorganic Chemistry. Link
Navigating the Lability of Benzylhydrazine Derivatives: An In-depth Guide to Solution Stability
For Immediate Release
A comprehensive technical guide addressing the solution-state stability of benzylhydrazine derivatives has been released for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the chemical vulnerabilities of this important class of compounds, offering field-proven insights and methodologies for their accurate assessment and stabilization.
Introduction: The Double-Edged Sword of the Hydrazine Moiety
Benzylhydrazine derivatives are a cornerstone in medicinal chemistry, most notably as monoamine oxidase inhibitors (MAOIs) like phenelzine and isocarboxazid, which have been used in the treatment of depression and anxiety disorders.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to the reactive –NH-NH₂ group. However, this same functional group is the epicenter of their chemical instability, making them susceptible to degradation, particularly oxidation.[4][5] Understanding and controlling this instability is paramount for developing safe, stable, and effective pharmaceutical products.
This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for robust stability analysis. We will explore the primary degradation pathways, the critical factors influencing reaction rates, and the analytical strategies required to build a comprehensive stability profile.
The Inherent Instability: Unraveling Degradation Pathways
The primary route of degradation for benzylhydrazine derivatives in solution is oxidation.[1][4] This process can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or light, leading to the formation of reactive intermediates.[4] While the precise mechanisms can be complex, a generally accepted pathway involves the formation of a phenylethylidenehydrazine intermediate, followed by further breakdown.[1][6]
The major metabolites of phenelzine, for instance, are phenylacetic acid and parahydroxyphenylacetic acid, resulting from oxidative processes.[1] This indicates a progressive oxidation of the benzyl moiety following initial reaction at the hydrazine group.
Visualizing the Degradation Cascade
To better understand the transformation, the following diagram illustrates a plausible oxidative degradation pathway for a generic benzylhydrazine.
Caption: Plausible oxidative degradation pathway of benzylhydrazine.
Key Factors Influencing Solution Stability
The rate and extent of degradation are not constant but are heavily influenced by the solution environment. A thorough understanding of these factors is critical for formulation development and defining appropriate storage conditions.
-
pH: The pH of the solution can dramatically affect the stability of hydrazine derivatives. The protonation state of the hydrazine moiety influences its susceptibility to oxidation. Stability studies across a range of pH values are essential.[7]
-
Temperature: As with most chemical reactions, elevated temperatures accelerate degradation rates. Thermal stress testing is a core component of forced degradation studies to establish the molecule's thermal lability.[8][9]
-
Light (Photostability): Benzylhydrazine derivatives may contain chromophores that absorb UV or visible light, leading to photolytic degradation.[4] Photostability testing, as mandated by ICH guidelines, is crucial.
-
Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions (which can catalyze oxidation) will significantly hasten degradation.[10] Studies involving exposure to oxidative stress (e.g., using H₂O₂) are a key part of characterizing the intrinsic stability.[9][11]
-
Solvent: The choice of solvent or co-solvents in a liquid formulation can impact stability by altering solubility, polarity, and the reactivity of the derivative.
A Framework for Stability Assessment: Forced Degradation Studies
To systematically evaluate the stability of a benzylhydrazine derivative, a forced degradation study is the industry-standard approach.[7][12] This involves intentionally subjecting the drug substance to harsh conditions to produce degradation products and determine degradation pathways.[11][12] This process is fundamental to developing and validating a stability-indicating analytical method.[12]
Workflow for a Forced Degradation Study
The following workflow provides a logical sequence for conducting a comprehensive stability assessment.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation of a Benzylhydrazine Derivative
This protocol outlines a typical procedure for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.
Objective: To identify the degradation pathways and develop a stability-indicating method for a novel benzylhydrazine derivative.
Materials:
-
Benzylhydrazine derivative (API)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC system with UV/PDA and Mass Spectrometer (MS) detectors
-
Validated C18 HPLC column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the benzylhydrazine derivative in methanol.
-
Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 6 hours.[9]
-
Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~100 µg/mL with the mobile phase.
-
-
HPLC-UV/MS Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method must demonstrate specificity, meaning it can resolve the parent peak from all degradation product peaks.
-
Monitor peak purity using a PDA detector and identify degradants using the MS detector.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Propose a degradation pathway based on the identified products.
-
Data Presentation: Summarizing Stability Profiles
A clear, tabular summary of forced degradation data is essential for comparing the compound's vulnerability to different stressors.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (m/z) |
| Acidic | 0.1M HCl | 2 hours | 60°C | ~5% | DP1 (m/z 152.1) |
| Basic | 0.1M NaOH | 30 mins | RT | ~18% | DP2 (m/z 122.1), DP3 (m/z 106.1) |
| Oxidative | 3% H₂O₂ | 1 hour | RT | ~25% | DP2 (m/z 122.1), DP3 (m/z 106.1) |
| Thermal | Oven | 6 hours | 80°C | ~8% | DP1 (m/z 152.1) |
| Photolytic | ICH Q1B | N/A | RT | ~12% | DP4 (m/z 135.2) |
Table represents hypothetical but typical data for a benzylhydrazine derivative.
Strategies for Stabilization
Once the liabilities of a benzylhydrazine derivative are understood, formulation scientists can implement strategies to enhance stability.
-
pH Control: Formulating the drug product in a buffered solution at a pH of maximum stability is the most common and effective strategy.
-
Use of Antioxidants: Including antioxidants like ascorbic acid or sodium metabisulfite can scavenge oxygen and inhibit oxidative degradation.
-
Chelating Agents: Adding agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that catalyze oxidation.
-
Protection from Light: Packaging the final drug product in amber or opaque containers is a simple and effective way to prevent photolytic degradation.
-
Derivatization: In some cases, the hydrazine moiety can be protected by converting it into a more stable hydrazone, which can still allow for the desired biological activity.[13]
Conclusion: A Proactive Approach to a Known Liability
The inherent reactivity of the hydrazine group in benzylhydrazine derivatives presents a significant, but manageable, challenge in drug development. A proactive and systematic approach to stability testing is not merely a regulatory requirement but a fundamental scientific necessity. By employing forced degradation studies to understand degradation pathways, identifying critical environmental factors, and developing robust, stability-indicating analytical methods, researchers can successfully formulate and develop stable, safe, and effective medicines based on this important chemical class.
References
-
Phenelzine - Wikipedia. Wikipedia. [Link]
-
Phenelzine | C8H12N2 | CID 3675 - PubChem. National Center for Biotechnology Information. [Link]
-
Phenelzine: An Old Drug That May Hold Clues to The Development of New Neuroprotective Agents. CNS & Neurological Disorders - Drug Targets. [Link]
-
The monoamine oxidase catalyzed degradation of phenelzine-l-14C, an irreversible inhibitor of monoamine oxidase--I. Studies in vitro. PubMed. [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]
-
Novel properties of the multifaceted drug phenelzine and its metabolite β-phenylethylidenehydrazine. University of Alberta Libraries. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Three Methods of Detection of hydrazines. Tech Briefs. [Link]
-
Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]
- Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
-
HYDRAZINE Method no.: 20. Occupational Safety and Health Administration (OSHA). [Link]
-
Forced Degradation – A Review. Chronicle of Medicine and Surgery. [Link]
-
Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC... ResearchGate. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. [Link]
-
Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate. [Link]
-
Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals. PubMed. [Link]
-
Isocarboxazid - Wikipedia. Wikipedia. [Link]
-
Isocarboxazid (Professional Patient Advice). Drugs.com. [Link]
-
Isocarboxazid - Prescriber's Guide. Cambridge University Press & Assessment. [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]
-
An evaluation of two doses of isocarboxazid in depression. PubMed. [Link]
-
Isocarboxazid. Efficacy and tolerance. PubMed. [Link]
-
Monoamine oxidase inhibitor - Wikipedia. Wikipedia. [Link]
-
Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates. ResearchGate. [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. Royal Society of Chemistry. [Link]
Sources
- 1. Phenelzine - Wikipedia [en.wikipedia.org]
- 2. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. biomedres.us [biomedres.us]
- 8. psvmkendra.com [psvmkendra.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(hydrazinylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid
An Application Note and Protocol for the Synthesis of 4-(hydrazinylmethyl)benzoic acid
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 4-(hydrazinylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid. This protocol is specifically designed for an audience of researchers, scientists, and drug development professionals who require a robust and reproducible method for producing this key bifunctional building block. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale, explains the critical parameters that govern reaction success, and establishes a self-validating framework through rigorous in-process controls and final product characterization. Safety protocols, based on authoritative sources, are heavily emphasized to ensure operator protection.
Introduction and Strategic Importance
4-(hydrazinylmethyl)benzoic acid is a valuable molecular scaffold in medicinal chemistry and pharmaceutical development. It possesses two distinct functional handles: a nucleophilic hydrazine group and a carboxylic acid. The hydrazine moiety is a versatile precursor for the synthesis of numerous heterocyclic systems, such as pyrazoles and triazoles, which are privileged structures in many drug classes. The benzoic acid group provides a convenient point for amide bond formation, esterification, or can serve as a critical pharmacophoric element for interacting with biological targets. The synthesis from 4-(bromomethyl)benzoic acid is an efficient and direct nucleophilic substitution route. This starting material is a potent electrophile due to the electron-withdrawing nature of the benzene ring and the carboxyl group, which activates the benzylic carbon for attack.
Mechanistic Rationale: An SN2 Pathway
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. This concerted step involves the simultaneous formation of a C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.
Caption: The SN2 mechanism for the synthesis of 4-(hydrazinylmethyl)benzoic acid.
Key Experimental Choices and Their Causality:
-
Excess Hydrazine: A significant molar excess of hydrazine (typically 5-10 equivalents) is crucial. This high concentration of the nucleophile kinetically favors the desired reaction and serves a second, critical purpose: it minimizes the formation of the N,N'-bis(4-carboxybenzyl)hydrazine byproduct. The initially formed product is also a nucleophile and can compete with hydrazine for the starting material; a large excess of hydrazine statistically ensures it is the primary reacting nucleophile.
-
Solvent Selection: A polar protic solvent such as ethanol is ideal. It effectively solvates the starting material and the hydrazine hydrate, creating a homogeneous reaction environment. Furthermore, its protic nature can help stabilize the departing bromide leaving group.
-
Temperature: The reaction is typically conducted at reflux temperature to provide sufficient activation energy for the SN2 reaction to proceed at a practical rate.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10-gram scale.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Key Properties / Notes |
| 4-(bromomethyl)benzoic acid | ≥97% | Sigma-Aldrich | M.p. 224-229 °C. Corrosive, causes skin and eye irritation.[1][2] |
| Hydrazine hydrate (64% N₂H₄) | Reagent Grade | MilliporeSigma | Highly toxic, corrosive, suspected carcinogen.[3] Handle with extreme caution. |
| Ethanol (200 proof) | Anhydrous | Fisher Scientific | Flammable liquid. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive. |
| Deionized Water | High Purity | In-house | Used for work-up and recrystallization. |
| Diethyl Ether | Anhydrous | J.T. Baker | Highly flammable. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Büchner funnel, filter flask, and vacuum source
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware and pH strips
Synthesis Workflow
Caption: Step-by-step experimental workflow from setup to final product.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the system with nitrogen.
-
Dissolution: Add 4-(bromomethyl)benzoic acid (10.0 g, 46.5 mmol) and anhydrous ethanol (100 mL) to the flask. Stir at room temperature until all solids have dissolved.
-
Hydrazine Addition: (CRITICAL SAFETY STEP) In a well-ventilated chemical fume hood, charge the dropping funnel with hydrazine hydrate (15.0 mL, ~309 mmol, ~6.6 equivalents). Add the hydrazine dropwise to the stirred solution over 20-30 minutes. An exotherm may be observed; use an ice bath to maintain the temperature below 30°C if necessary.
-
Reaction at Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring (TLC): Monitor the reaction's progress by TLC (eluent: 8:2 Dichloromethane/Methanol). The reaction is complete when the spot corresponding to the starting material (Rf ~0.8) is no longer visible and a new, more polar spot for the product appears (Rf ~0.2).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare 300 mL of an ice-water slurry.
-
Slowly pour the reaction mixture into the ice water with vigorous stirring. A white precipitate of the crude product will form.
-
Carefully acidify the slurry to pH 5-6 using concentrated HCl. This ensures the carboxylic acid is protonated, minimizing its solubility. Check the pH with a calibrated meter or pH paper.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL).
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (or a 9:1 water/ethanol mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.
-
Collect the purified white, crystalline product by vacuum filtration.
-
Dry the product in a vacuum oven at 50°C overnight. A typical yield is 75-85%.
-
Analytical Characterization and Validation
The identity and purity of the final product must be confirmed through spectroscopic analysis.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.9 (s, 1H, -COOH), 7.95 (d, J=8.0 Hz, 2H, Ar-H ortho to COOH), 7.45 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂), 4.25 (br s, 3H, -NHNH₂), 3.90 (s, 2H, -CH₂-). Note: Amine and acid protons are D₂O exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167.2 (C=O), ~144.5 (Ar-C), ~130.8 (Ar-C), ~129.5 (Ar-CH), ~128.8 (Ar-CH), ~54.7 (-CH₂-). |
| Mass Spec. (ESI+) | Calculated for C₈H₁₀N₂O₂: 166.07 g/mol . Found: m/z = 167.08 [M+H]⁺. |
| Melting Point | ~218-222 °C (with decomposition). |
Safety and Hazard Management
This synthesis involves hazardous materials and must be performed with appropriate engineering controls and personal protective equipment.
-
4-(Bromomethyl)benzoic acid: Is corrosive and a lachrymator (tear-inducing). It causes skin and eye irritation.[1] Avoid inhalation of dust and direct contact.
-
Hydrazine Hydrate: Is acutely toxic, corrosive, and a suspected carcinogen.[3] It can be fatal if inhaled or absorbed through the skin.[3] All operations involving hydrazine must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate film gloves), a lab coat, and chemical splash goggles.
-
General Precautions: Ensure an emergency eyewash and safety shower are accessible. The reaction is exothermic upon addition of hydrazine and should be controlled.
References
-
Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2015). Iranian Journal of Pharmaceutical Research. [Link]
Sources
Using 4-(hydrazinylmethyl)benzoic acid as a bifunctional linker for ADCs
Executive Summary
This guide details the protocol for utilizing 4-(hydrazinylmethyl)benzoic acid as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike standard non-cleavable linkers (e.g., SMCC), this molecule facilitates the construction of pH-sensitive ADCs .
The linker operates via a dual-mechanism:
-
The Hydrazinylmethyl Moiety: Forms an acid-labile hydrazone bond with ketone- or aldehyde-bearing cytotoxic payloads (e.g., Doxorubicin).
-
The Benzoic Acid Moiety: Provides a handle for activation (via NHS ester) to form stable amide bonds with surface lysine residues on the monoclonal antibody (mAb).
This architecture ensures stability in systemic circulation (pH 7.4) while triggering rapid payload release upon internalization into the acidic endosomal/lysosomal compartments (pH 4.5–5.[1][2][3]5) of target cancer cells.
Mechanism of Action & Chemical Strategy
The efficacy of this linker relies on the differential stability of the hydrazone bond across pH gradients.
Biological Pathway
-
Binding: ADC binds to the target tumor surface antigen.
-
Internalization: Receptor-mediated endocytosis moves the complex into early endosomes.
-
Activation: As the endosome matures to a lysosome, pH drops from ~7.4 to <5.0.
-
Release: The hydrazone bond hydrolyzes, releasing the pristine drug payload into the cytoplasm to exert cytotoxic effects (e.g., DNA intercalation).
Visualizing the Pathway
Caption: Figure 1. The pH-dependent activation pathway of ADCs utilizing the 4-(hydrazinylmethyl)benzoic acid linker.
Experimental Protocols
Safety Warning: Cytotoxic payloads (e.g., Doxorubicin, Auristatins) are highly toxic. Perform all "Phase A" steps in a certified chemical fume hood or glovebox. Wear appropriate PPE.
Phase A: Synthesis of the Drug-Linker Construct
Objective: Conjugate the linker to the payload first to create a "Pre-formed Linker-Drug." This prevents cross-reactivity during antibody conjugation.
Materials:
-
Linker: 4-(hydrazinylmethyl)benzoic acid (High Purity).[4]
-
Payload: Doxorubicin HCl (contains a C13 ketone).
-
Solvent: Anhydrous Methanol (MeOH).
-
Catalyst: Trifluoroacetic acid (TFA).
Protocol:
-
Dissolution: Dissolve 10 mg (17.2 µmol) of Doxorubicin HCl in 2 mL anhydrous MeOH.
-
Linker Addition: Add 3.0 equivalents (51.6 µmol) of 4-(hydrazinylmethyl)benzoic acid.
-
Catalysis: Add catalytic TFA (0.1% v/v) to promote hydrazone formation.
-
Reaction: Stir at room temperature in the dark for 12–24 hours. Monitor via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Success Criterion: Disappearance of the Doxorubicin ketone peak and appearance of the hydrophobic hydrazone product.
-
-
Purification: Purify the reaction mixture using Preparative HPLC. Collect the product fraction.
-
Lyophilization: Freeze-dry the purified fraction to obtain the Drug-Linker-COOH solid.
Phase B: Activation of Drug-Linker (NHS Ester Formation)
Objective: Convert the benzoic acid tail into a reactive NHS ester for lysine conjugation.
Materials:
-
Intermediate: Drug-Linker-COOH (from Phase A).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous DMF or DMSO.
Protocol:
-
Dissolve the Drug-Linker-COOH in anhydrous DMF (approx. 10 mg/mL).
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir at room temperature for 1–2 hours.
-
Validation: Use TLC or LC-MS to confirm conversion to the NHS ester (Drug-Linker-NHS ).
-
Note: Use immediately for Phase C to prevent hydrolysis of the NHS ester.
-
Phase C: Antibody Conjugation
Objective: Covalent attachment of the activated drug-linker to the antibody.
Materials:
-
Antibody: Monoclonal antibody (mAb) of interest (e.g., Trastuzumab), 5–10 mg/mL in PBS.
-
Buffer Exchange: 0.1 M Sodium Bicarbonate buffer, pH 8.3 (Optimal for Lysine-NHS reaction).
-
Reagent: Drug-Linker-NHS (in DMF/DMSO).
Protocol:
-
Buffer Exchange: Ensure the mAb is in pH 8.3 buffer. Remove any amine-containing buffers (e.g., Tris, Glycine) via dialysis or desalting columns (e.g., Zeba Spin).
-
Calculations: Target a Drug-to-Antibody Ratio (DAR) of 4. Use a molar excess of 8–10 equivalents of Drug-Linker-NHS per antibody.
-
Conjugation: Slowly add the Drug-Linker-NHS solution to the mAb solution while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent precipitation.
-
Incubation: Incubate at Room Temperature for 1 hour or 4°C overnight, protected from light.
-
Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess free drug using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
Quality Control & Characterization
A robust QC workflow is mandatory to validate the ADC before biological testing.
| Metric | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | DAR 3.0 – 4.5 (Target dependent) |
| Aggregation | SEC-HPLC (Size Exclusion) | > 95% Monomeric ( < 5% Aggregates) |
| Free Drug Content | RP-HPLC | < 1% Free Drug |
| Endotoxin | LAL Assay | < 1.0 EU/mg |
DAR Calculation (UV-Vis):
If using Doxorubicin (Absorbance max ~480 nm) and a standard IgG (Absorbance max 280 nm):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency (Low DAR) | Hydrolysis of NHS ester | Use fresh anhydrous solvents; ensure pH is > 8.0. |
| Antibody Precipitation | High organic solvent % or Over-conjugation | Keep DMSO/DMF < 10%; Reduce molar excess of linker. |
| Premature Drug Release | Instability of Hydrazone at neutral pH | Store ADC in buffered saline at pH 7.4, 4°C. Avoid phosphate buffers if possible (catalytic effect). |
Workflow Visualization
Caption: Figure 2. Step-by-step synthesis workflow for ADCs using the 4-(hydrazinylmethyl)benzoic acid linker.
References
-
Jain, N., et al. (2015). "Current trends in the development of antibody-drug conjugates." Pharmaceutical Research.
-
Srinivasarao, M., & Low, P. S. (2017). "Ligand-targeted drug delivery." Chemical Reviews.
-
Thermo Fisher Scientific. "Antibody-Drug Conjugate (ADC) Preparation Guide." Application Notes.
-
PubChem. "4-Hydrazinobenzoic acid Compound Summary."[5] National Library of Medicine.
-
BOC Sciences. "Cleavable Linkers in Antibody-Drug Conjugates." Technical Guide.
Sources
Solid-phase peptide synthesis using 4-(hydrazinylmethyl)benzoic acid linkers
Application Note: High-Fidelity Solid-Phase Synthesis of C-Terminal Hydrazino-Peptides
Executive Summary
This application note details the strategic use of 4-(hydrazinylmethyl)benzoic acid (4-HMBA-NHNH₂) as a bifunctional linker in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Wang, Rink), this linker is specifically engineered to introduce a nucleophilic hydrazine moiety at the peptide C-terminus.
The resulting C-terminal hydrazino-peptides are critical intermediates for:
-
Chemoselective Ligation: Rapid conjugation with aldehydes/ketones to form stable hydrazone linkages (bioconjugation, labeling).
-
Native Chemical Ligation (NCL): Serving as substituted hydrazide precursors which can be activated via oxidation to form acyl azides/thioesters.
This guide moves beyond generic protocols, offering a self-validating workflow that addresses the unique nucleophilicity and oxidation sensitivity of hydrazine chemistry.
Mechanism of Action & Chemistry[1]
The 4-(hydrazinylmethyl)benzoic acid linker functions as a bridge between the solid support and the peptide chain.
-
Resin Attachment: The benzoic acid moiety forms a robust amide bond with standard amino-functionalized resins (e.g., Rink Amide, Aminomethyl Polystyrene).
-
Peptide Elongation: The hydrazinylmethyl group (-CH₂-NH-NH₂) acts as the initiation point for peptide synthesis. The first amino acid is coupled to the hydrazine nitrogen, forming a hydrazide linkage (Peptide-CO-NH-NH-CH₂-Ph-).
-
Stability: The alkyl-hydrazide bond is stable to standard Fmoc deprotection (piperidine) and TFA cleavage conditions, ensuring the hydrazine handle remains intact upon release.
Workflow Logic Diagram
Figure 1: Strategic workflow for incorporating 4-(hydrazinylmethyl)benzoic acid linkers.
Materials & Preparation
Reagents
-
Linker: 4-(hydrazinylmethyl)benzoic acid (ensure hydrazine is Boc-protected if available; if free base, see Protocol 1).
-
Resin: Rink Amide MBHA (for amide C-term caps) or Aminomethyl Polystyrene (for stable conjugation).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to faster kinetics with the hydrazine nucleophile.
-
Solvents: DMF (peptide grade), DCM.[1]
-
Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[2][3][4] Strictly NO Acetone.
Critical Safety & Stability Note
Hydrazines are susceptible to oxidation and reaction with carbonyls.
-
Avoid Acetone/Aldehydes: Never wash hydrazine-resins or cleaved peptide hydrazides with acetone. It will instantaneously form a hydrazone, ruining the product.
-
Oxidation: Use degassed solvents if the sequence contains Met/Cys, as hydrazines can accelerate oxidation side reactions.
Experimental Protocols
Protocol 1: Linker Loading (Resin Functionalization)
Goal: Attach the linker to the solid support without reacting the hydrazine group.
-
Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g) in DCM for 30 min. Wash 3x with DMF.[1][5][6][7]
-
Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.
-
Activation:
-
Dissolve 4-(Boc-hydrazinylmethyl)benzoic acid (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIPEA (6 eq). Activate for 30 seconds (color change to yellow).
-
Note: If using the unprotected linker (free hydrazine), use only 0.9 eq of HATU relative to the linker to ensure the carboxylate is activated preferentially over the hydrazine, or use pre-formed symmetric anhydride.
-
-
Coupling: Add activated solution to resin. Shake at RT for 2 hours.
-
Validation: Perform a Kaiser test. If negative (no blue color), coupling is complete.
-
Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted resin amines.
Protocol 2: First Amino Acid Coupling (The Critical Step)
Goal: Form the hydrazide bond. Hydrazines are less nucleophilic than amines; high-efficiency coupling is required.
-
Deprotection (if Boc-linker used): The Boc group on the hydrazine is acid-labile but stable to piperidine. STOP.
-
Correction: If you used a Boc-protected linker, you must remove the Boc group before coupling the first AA.[8] However, standard Fmoc synthesis requires base-labile protection.
-
Strategy: Typically, Fmoc-protected hydrazine linkers are used. If using 4-(Boc-hydrazinylmethyl)benzoic acid , the Boc group must be removed with 25% TFA/DCM (30 min) on resin before coupling the first AA. Neutralize with 10% DIPEA/DMF (3x) immediately after TFA treatment.
-
-
Coupling AA1:
-
Amino Acid: Fmoc-AA-OH (5 eq).
-
Activator: HATU (5 eq) / HOAt (5 eq).
-
Procedure: Dissolve AA/HATU/HOAt in DMF. Add DIPEA. Add to resin immediately.
-
Time: Double couple (2 x 1 hour). The hydrazine nitrogen is sterically hindered by the benzyl ring; aggressive coupling is necessary.
-
-
Capping: Cap unreacted hydrazines with Acetic Anhydride to prevent deletion sequences.
Protocol 3: Elongation & Cleavage
-
Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA).
-
Final Cleavage:
-
Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Warning: Do not use EDT (Ethanedithiol) if you plan to perform oxidation later, as thiols can interfere. Use TIS as the primary scavenger.
-
Incubate resin for 2-3 hours.
-
Precipitate in cold Diethyl Ether .
-
Centrifuge and wash pellet 3x with ether.
-
Lyophilize immediately. Do not store in solution.
-
Data Analysis & Validation
| Parameter | Expected Outcome | Troubleshooting |
| Mass Spec (ESI) | [M+H]+ corresponds to Peptide + Linker Mass. Note: The linker adds approx 148 Da (C8H8N2O). | Mass -18 Da: Hydrazone formation (acetone contamination). Mass +16 Da: Oxidation of hydrazine to diazene/hydrazine oxide. |
| HPLC | Single major peak. Hydrazino-peptides are often more hydrophobic than parent peptides. | Broad peak indicates oxidation. Use TCEP in buffers to keep hydrazine reduced if necessary. |
| Kaiser Test | Negative after linker coupling. Positive after Boc/Fmoc removal from hydrazine. | If coupling AA1 fails, the hydrazine remains positive. |
Application: Ligation & Activation
The synthesized Peptide-NH-NH-CH₂-Ph-CONH₂ is a versatile intermediate.
A. Chemoselective Carbonyl Ligation
Reacts with aldehydes/ketones at pH 4.5–6.0 to form hydrazones.
-
Conditions: 100 µM Peptide, 2 eq Aldehyde, 100 mM Aniline (catalyst), pH 5.0 Buffer.
-
Use: Site-specific PEGylation or fluorescent labeling.
B. Activation for Native Chemical Ligation (NCL)
While alkyl hydrazides are less reactive than acyl hydrazides, they can be oxidized to azo-derivatives for activation.
Figure 2: Activation pathway for converting hydrazino-peptides to thioesters for NCL.
References
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[9] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[3][9][10][11] Nature Protocols, 8(12), 2483–2495.
-
[Link]
-
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[9] & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3][9][11] Angewandte Chemie International Edition, 50(34), 7645-7649.
-
[Link]
-
-
Cheung, J. M., & Dawson, P. E. (2020). High-Efficiency Synthesis of Peptide Hydrazides. Organic Letters. (Contextual grounding for hydrazide stability).
-
[Link]
-
- Merck Millipore (Novabiochem). (2024). Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols.
Sources
- 1. rsc.org [rsc.org]
- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.cn]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Chemoselective Amide Coupling of 4-(hydrazinylmethyl)benzoic Acid
Topic: Reaction Conditions for Coupling 4-(hydrazinylmethyl)benzoic Acid to Amines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.
Executive Summary
Coupling 4-(hydrazinylmethyl)benzoic acid (Molecule A ) to an amine (Molecule B ) presents a classic chemoselectivity challenge. The target molecule contains a nucleophilic alkyl hydrazine moiety (
This guide outlines two robust protocols to circumvent this issue:
-
The Boc-Protection Strategy (Gold Standard): Ideal for small-molecule synthesis and high-purity requirements.
-
The Hydrazone-Protection Strategy: Ideal for bioconjugation workflows where acid-labile deprotection is preferred later.
Strategic Analysis: The Nucleophilicity Trap
To design a successful reaction, one must understand the competition between the functional groups present.
-
The Nucleophile: The hydrazinylmethyl group is an alkyl hydrazine. Unlike aryl hydrazines (which are less basic due to resonance), this group has a
(conjugate acid) of ~8.0–9.0. It is a potent nucleophile, often exceeding the reactivity of the primary amine you intend to couple. -
The Electrophile: Upon activation with EDC or HATU, the benzoate becomes an active ester.
-
The Failure Mode: If unprotected, Molecule A reacts with itself.
-terminus attacks Activated- -terminus Oligomers.
Decision Matrix
| Parameter | Protocol A: Boc-Protection | Protocol B: Hydrazone-Protection | Direct Coupling (Unprotected) |
| Primary Application | Med Chem / Drug Linkers | Bioconjugation / ADCs | NOT RECOMMENDED |
| Yield Reliability | High (>85%) | Moderate-High (70-80%) | Low (<20%) |
| Purification | Standard Flash/HPLC | Silica/Dialysis | Difficult (Oligomer removal) |
| Step Count | 3 (Protect | 3 (Protect | 1 (High Failure Risk) |
Visual Workflow (Mechanistic Logic)
Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream application.
Protocol A: The Boc-Protection Route (Recommended)
This protocol utilizes tert-butyloxycarbonyl (Boc) to mask the nucleophilic hydrazine. The Boc group is stable to basic coupling conditions but easily removed with acid.
Phase 1: Protection
Objective: Synthesize 4-(
-
Dissolution: Dissolve 4-(hydrazinylmethyl)benzoic acid (1.0 eq) in a 1:1 mixture of Water:Dioxane.
-
Basification: Add NaOH (2.2 eq) to deprotonate the carboxylic acid and the hydrazine.
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.
-
Workup:
Phase 2: Amide Coupling (HATU Method)
Objective: Couple to Target Amine (
-
Reagents:
- -Boc-Linker (1.0 eq)
-
Target Amine (1.0–1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMA.[3]
Step-by-Step:
-
Dissolve the
-Boc-Linker and DIPEA in anhydrous DMF under Nitrogen. -
Add HATU. Stir for 5 minutes to form the activated ester (O-At ester). Note: The solution usually turns yellow.
-
Add the Target Amine.
-
Stir at RT for 2–12 hours.
-
Quench: Dilute with water or saturated
. -
Purification: Extract with EtOAc or DCM. Wash with brine. Purify via Flash Chromatography (Silica) or Prep-HPLC.
Phase 3: Deprotection
Objective: Reveal the reactive hydrazine.
-
Dissolve the coupled product in DCM (or Dioxane).
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v (or 4M HCl in Dioxane).
-
Stir for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess acid.
-
Note: The product will be a TFA salt or HCl salt . This salt form is stable and prevents oxidation of the hydrazine.
-
Protocol B: The Hydrazone-Protection Route (Bioconjugation)
If working with proteins or sensitive ADCs where TFA deprotection is too harsh, use the acetone-hydrazone method. This creates a "semi-stable" protecting group that hydrolyzes in mild aqueous acid.
Phase 1: In-Situ Protection
-
Dissolve 4-(hydrazinylmethyl)benzoic acid in Acetone (used as both solvent and reagent).
-
Add catalytic acetic acid (optional) and reflux or stir at RT for 2 hours.
-
Evaporate Acetone. The resulting solid is the dimethylhydrazone derivative.
Phase 2: Coupling (EDC/NHS)
-
Reagents:
-
Hydrazone-Linker (1.0 eq)
-
Target Amine (Protein/Peptide)[4]
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Solvent: DMSO or DMF (for activation), then PBS buffer (for coupling).
-
Step-by-Step:
-
Activation: Dissolve Hydrazone-Linker in dry DMSO. Add EDC and NHS. Stir for 30–60 mins to form the NHS-ester.
-
Conjugation: Add this mixture to the Target Amine (dissolved in PBS, pH 7.4).
-
Critical: Ensure the final organic solvent content is <10% if coupling to a protein to avoid denaturation.
-
-
Purification: Desalt via Size Exclusion Chromatography (SEC) or Dialysis to remove excess EDC/NHS.
Phase 3: Deprotection (Exchange)
The hydrazone is labile. To revert to the hydrazine:
-
Adjust pH to 4.5–5.0 using acetate buffer for 2–4 hours (Hydrolysis).
-
Alternatively: If the end-goal is to conjugate a ketone-drug, simply add the ketone-drug in excess at pH 4.5. The drug will displace the acetone (Transimination).
Quantitative Comparison of Conditions
| Variable | HATU/DIPEA (Protocol A) | EDC/NHS (Protocol B) | Mixed Anhydride (IBCF) |
| Solvent | DMF, DMA, NMP | Water, DMSO, MeOH | THF, DCM |
| pH Range | Basic (pH 8–10) | Neutral/Slightly Acidic (pH 5–7) | Neutral |
| Reaction Time | Fast (1–4 h) | Slow (4–16 h) | Very Fast (30 min) |
| Racemization Risk | Low (Molecule is achiral) | Low | Low |
| Hydrazine Risk | High (Must be Boc-protected) | Moderate (Hydrazone preferred) | High (Must be protected) |
Troubleshooting & QC
Common Issues
-
Low Yield (Oligomerization):
-
Poor Solubility:
-
The zwitterionic form of the starting material (free acid, free hydrazine) has poor solubility in organic solvents.
-
Fix: Use the HCl salt form in DMF, or use the Boc-protected form which is highly soluble in DCM/EtOAc.
-
-
Oxidation: [8]
-
Hydrazines oxidize to azo compounds or hydrazones in air over time.
-
Fix: Store all hydrazine intermediates as HCl/TFA salts or under Argon at -20°C.
-
Analytical Checkpoints
-
NMR (
H): Look for the disappearance of the Boc singlet (approx 1.4 ppm) after deprotection. -
Mass Spec: Hydrazines often fly as
ions but can form hydrazones with formaldehyde impurities in MeOH mobile phases ( Da shift). Be aware of this artifact.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][9] Tetrahedron, 61(46), 10827-10852. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 3: The Chemistry of Reactive Groups (Hydrazines and Hydrazides). Academic Press. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Protection for the Hydrazine Group).[2] Wiley-Interscience. Link
-
King, H. D., et al. (2002). Monoclonal antibody conjugates of doxorubicin prepared with branched peptide linkers: inhibition of aggregation by methoxypolyethylene glycol chains. Journal of Medicinal Chemistry, 45(19), 4336-4343. (Demonstrates hydrazone linker chemistry). Link
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Carboxyl-to-Amine Crosslinking. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. neb.com [neb.com]
- 4. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Note: Synthesis of Hydrazone-Linked Prodrugs Using Benzyl Hydrazine Linkers
Abstract & Strategic Scope
This guide details the synthesis, conjugation, and validation of prodrugs utilizing benzyl hydrazine linkers to form pH-sensitive hydrazone bonds. While acyl hydrazones (derived from hydrazides) are common in Antibody-Drug Conjugates (ADCs), benzyl hydrazines (Ar-CH
This protocol is designed for researchers aiming to "tune" drug release rates. By modifying the electronic properties of the benzyl ring (e.g., adding electron-withdrawing or donating groups), one can precisely modulate the hydrolytic stability of the hydrazone bond at physiological pH (7.4) versus endosomal pH (5.0–6.0).[1]
Mechanism of Action: The Tunable Switch
The efficacy of a hydrazone-linked prodrug relies on the Acid-Catalyzed Hydrolysis mechanism. The hydrazone bond (
Mechanistic Pathway
The hydrolysis rate is governed by the basicity of the imine nitrogen. Benzyl hydrazines form alkyl hydrazones , which are generally more basic than acyl hydrazones. This facilitates faster protonation (Step 1) but requires careful structural design to prevent premature release in circulation.
Figure 1: Mechanism of acid-catalyzed hydrazone hydrolysis. The rate of protonation is the control point, tunable via the benzyl linker's electronic substituents.
Experimental Protocols
Phase 1: Synthesis of the Functionalized Benzyl Hydrazine Linker
If a commercial linker is unavailable, it must be synthesized from a benzyl halide. We will synthesize 4-(hydrazinomethyl)benzoic acid , a bifunctional linker allowing drug attachment (via hydrazine) and carrier attachment (via carboxylic acid).
Reagents:
-
4-(Bromomethyl)benzoic acid (Starting material)
-
Hydrazine hydrate (64% or anhydrous)
-
Ethanol (Absolute)
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 4-(bromomethyl)benzoic acid in 20 mL of THF/Ethanol (1:1).
-
Hydrazine Addition: Cool the solution to 0°C. Add 10 equivalents of hydrazine hydrate dropwise.
-
Expert Insight: A large excess of hydrazine is critical to prevent the formation of the symmetrical di-alkylated hydrazine byproduct (Linker-NH-NH-Linker).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide spot should disappear.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in a minimum amount of water.
-
Adjust pH to ~8–9 with saturated NaHCO
. -
Extract with Ethyl Acetate (3x) to remove unreacted hydrazine (if organic soluble) or use dialysis if the linker is polymeric.
-
Note: For the benzoic acid derivative, precipitation at isoelectric point (pH ~4-5) often yields the pure zwitterion.
-
-
Validation:
H NMR should show the disappearance of the -CH Br signal (~4.5 ppm) and appearance of -CH NHNH (~3.8 ppm).
Phase 2: Drug Conjugation (Hydrazone Formation)
This step conjugates the linker to a ketone-containing drug (e.g., Doxorubicin).
Reagents:
-
Synthesized Benzyl Hydrazine Linker[5]
-
Methanol (Anhydrous)
-
Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)
-
Molecular Sieves (3Å)
Protocol:
-
Preparation: Dissolve Doxorubicin (1 eq) and the Benzyl Hydrazine Linker (1.2 eq) in anhydrous Methanol.
-
Catalysis: Add a catalytic amount of TFA (0.1%) or AcOH (1-5%).
-
Why? Acid catalysis activates the drug's carbonyl carbon for nucleophilic attack.
-
-
Dehydration: Add activated 3Å molecular sieves to the reaction vessel.
-
Expert Insight: Hydrazone formation is an equilibrium reaction (
). Removing water drives the reaction to completion.
-
-
Incubation: Stir at RT for 12–24 hours in the dark (Doxorubicin is light-sensitive).
-
Purification:
-
Filter off molecular sieves.
-
Precipitate the product by adding cold Diethyl Ether or Acetonitrile.
-
Centrifuge and wash the pellet 3x with ether.
-
Alternative: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Caution: Keep buffers near neutral if possible, or work quickly to avoid hydrolysis on the column.
-
Characterization & Stability Validation
Trustworthiness in prodrug design comes from rigorous stability testing. You must prove the drug stays attached at pH 7.4 and releases at pH 5.0.
Analytical Workflow
Figure 2: Validation workflow ensuring chemical identity and functional performance.
Release Kinetics Protocol
-
Buffer Prep: Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.0).
-
Incubation: Dissolve prodrug (100
M) in buffers at 37°C. -
Sampling: Aliquot samples at t = 0, 1h, 4h, 12h, 24h.
-
Analysis: Analyze via HPLC (UV detection at drug's
). -
Calculation: Plot % Free Drug vs. Time.
-
Target Profile: <10% release at 24h (pH 7.4); >50% release at 4h (pH 5.0).
-
Data Summary Template
| Parameter | Benzyl Hydrazine Linker | Acyl Hydrazine Linker (Control) | Target Spec |
| Linker Type | Alkyl-Hydrazone (Ar-CH | Acyl-Hydrazone (Ar-CO-N) | N/A |
| Basicity (N) | High (pKa ~6-7) | Low (pKa ~3-4) | Tunable |
| t | Moderate (Requires tuning) | High (Very Stable) | > 24 Hours |
| t | Fast (< 1 Hour) | Slow/Moderate (2-6 Hours) | < 4 Hours |
Troubleshooting & Expert Tips
-
Issue: Fast Hydrolysis at pH 7.4.
-
Cause: The benzyl hydrazine is too basic, making the hydrazone bond unstable.
-
Solution: Add an electron-withdrawing group (e.g., -NO
, -F) to the benzyl ring para to the hydrazine. This lowers the pKa of the nitrogen, stabilizing the bond at neutral pH [1].
-
-
Issue: Incomplete Conjugation.
-
Cause: Water accumulation in the reaction.[6]
-
Solution: Use anhydrous solvents and fresh molecular sieves. Ensure the drug's ketone is not sterically hindered.
-
-
Issue: Decomposition on Silica.
-
Cause: Silica gel is slightly acidic.
-
Solution: Use Neutralized Silica (treat with 1% Triethylamine) or Alumina for column chromatography.
-
References
-
Design of pH-Sensitive Linkers
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Hydrazone Stability & Hydrolysis
- Source: Journal of the American Chemical Society / NIH. "Hydrolytic Stability of Hydrazones and Oximes."
-
URL:[Link]
-
Prodrug Synthesis Protocols
- Source: MDPI. "Advances in pH-Responsive Release Technologies."
-
URL:[Link]
-
Doxorubicin Conjugates
Sources
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
- 4. redalyc.org [redalyc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 4-(hydrazinylmethyl)benzoic acid
Welcome to the technical support center for 4-(hydrazinylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a substituted hydrazine derivative, 4-(hydrazinylmethyl)benzoic acid is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and best practices to prevent oxidation during storage and handling.
Understanding the Challenge: The Chemistry of Hydrazine Oxidation
Hydrazine and its derivatives are potent reducing agents, a property that also makes them susceptible to oxidation, particularly by atmospheric oxygen. The oxidation of hydrazines can proceed through a free radical mechanism, often initiated by trace metal ions (e.g., Cu²⁺, Fe³⁺) or light.[1][2] This process can lead to the formation of various degradation products, ultimately diminishing the purity and reactivity of 4-(hydrazinylmethyl)benzoic acid. The primary degradation pathway in aqueous systems for hydrazine is a four-electron oxidation to nitrogen gas by oxygen.[3][4] The rate of this degradation is influenced by several factors including pH, temperature, and the presence of catalysts.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(hydrazinylmethyl)benzoic acid?
To minimize oxidation, 4-(hydrazinylmethyl)benzoic acid should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container, and at reduced temperatures. The specific recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a primary oxidant.[5][6] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation.[7] |
| Container | Amber glass bottle with a secure, airtight cap (e.g., Sure/Seal™) | Protects from light, which can catalyze oxidation, and prevents moisture and air ingress.[8][9] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment.[10][11] |
Q2: How can I tell if my 4-(hydrazinylmethyl)benzoic acid has oxidized?
Visual inspection can be the first indicator. A pure compound should be a white to off-white solid. The development of a yellow or brownish tint can suggest degradation. However, color change is not always a definitive sign. For conclusive evidence, analytical techniques such as HPLC, GC, or spectrophotometry are recommended to assess purity.[12][13]
Q3: Can I store solutions of 4-(hydrazinylmethyl)benzoic acid?
Storing solutions is generally not recommended for long periods due to the increased potential for degradation, especially in the presence of oxygen and metal ion catalysts.[2][3] If you must store a solution, it should be prepared in a deoxygenated solvent, stored under an inert atmosphere, and kept at a low temperature (e.g., in a freezer).[14] It is always best to prepare solutions fresh before use.
Q4: What is the expected shelf-life of 4-(hydrazinylmethyl)benzoic acid?
When stored under the recommended conditions, 4-(hydrazinylmethyl)benzoic acid should remain stable for several years.[6] However, once the container is opened, the risk of degradation increases. It is crucial to handle the compound using proper air-sensitive techniques to maintain its integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of 4-(hydrazinylmethyl)benzoic acid.
Issue 1: The solid has changed color (e.g., turned yellow or brown).
-
Potential Cause: This is a strong indication of oxidation. Exposure to air, light, or contaminants can accelerate this process.
-
Troubleshooting Steps:
-
Assess Purity: Do not assume the material is unusable. The extent of degradation may be minimal. Use an appropriate analytical method (e.g., HPLC with a suitable standard) to determine the purity of the compound.
-
Purification (if necessary): If the impurity level is unacceptable for your application, consider recrystallization. However, this should be done with caution, as heating the compound in the presence of air can promote further oxidation.
-
Review Storage and Handling: If oxidation is confirmed, review your storage and handling procedures to identify the source of the exposure. Ensure that the container is properly sealed and that an inert atmosphere is maintained.
-
Issue 2: Inconsistent or poor results in my reaction.
-
Potential Cause: If 4-(hydrazinylmethyl)benzoic acid is a key reagent, its degradation could lead to lower yields or the formation of side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of 4-(hydrazinylmethyl)benzoic acid
This protocol describes the use of a glovebox or Schlenk line to handle air-sensitive reagents like 4-(hydrazinylmethyl)benzoic acid.
-
Preparation: Ensure all glassware is clean and oven-dried to remove any adsorbed moisture.[8]
-
Inert Atmosphere: Place the sealed container of 4-(hydrazinylmethyl)benzoic acid, along with all necessary spatulas and weighing boats, into a glovebox or have them ready for use with a Schlenk line.
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of atmospheric moisture.
-
Dispensing:
-
In a Glovebox: Open the container and quickly weigh the desired amount of the compound into a tared vial.
-
Using a Schlenk Line: If a glovebox is unavailable, quickly open the container in a fume hood with a gentle positive pressure of inert gas flowing over the opening. Weigh the desired amount and promptly reseal the container.
-
-
Resealing: Before removing the container from the inert atmosphere, ensure it is tightly sealed. For bottles with septa (like Sure/Seal™), it's good practice to wrap the cap and neck with paraffin film for an extra layer of protection.[9]
Protocol 2: Analytical Purity Assessment by HPLC
This is a general guideline. The specific parameters may need to be optimized for your system.
-
Standard Preparation: Prepare a stock solution of high-purity 4-(hydrazinylmethyl)benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the stored compound and dissolve it in the same solvent as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
-
Analysis: Inject the standard solutions and the sample solution. Compare the retention time of the main peak in the sample to that of the standard. Quantify the purity by comparing the peak area of the main component to the total area of all peaks.
References
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Decompostion of Hydrazine in Aqueous Solutions [academia.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. HYDRAZINE | 302-01-2 [chemicalbook.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. nano-lab.com.tr [nano-lab.com.tr]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing pH for hydrazone formation with alkyl hydrazines
The following technical guide addresses the optimization of hydrazone formation, specifically tailored for alkyl hydrazines .
Topic: Optimizing pH for Alkyl Hydrazine Modification Role: Senior Application Scientist Status: Operational
Executive Summary: The "Alkyl" Nuance
Unlike aryl hydrazines (e.g., phenylhydrazine, pKa ~5.2), alkyl hydrazines are significantly more basic (pKa ~8–9). This physical property fundamentally shifts the optimal pH window.
-
The Trap: Following standard protocols for aryl hydrazines (pH 4.5) often fails for alkyl hydrazines because >99.9% of your alkyl hydrazine is protonated (unreactive) at that pH.
-
The Solution: For alkyl hydrazines, you must often shift the reaction window to pH 6.0–7.4 to maintain a viable population of free nucleophiles, often supplementing with a catalyst (aniline) to assist the dehydration step which becomes rate-limiting at this higher pH.
Module A: Mechanistic Diagnostics (The "Why")
Q: Why does the reaction stall at acidic pH (4.0–5.0) for my alkyl hydrazine?
A: You are starving the reaction of nucleophiles.
The reaction requires the hydrazine to be in its neutral, unprotonated form (
-
Aryl Hydrazines (pKa ~5): At pH 4.5, ~50% of the molecules are unprotonated. Reaction proceeds well.
-
Alkyl Hydrazines (pKa ~8.5): At pH 4.5, only ~0.01% of the molecules are unprotonated. Even though acid catalysis is present, the effective concentration of the nucleophile is near zero.
Q: Why does the reaction stall at basic pH (>8.0)?
A: You have lost the acid catalyst required for dehydration.
Hydrazone formation is a two-step process:
-
Nucleophilic Attack: Forms a tetrahedral intermediate (favored by basic pH).
-
Dehydration: Eliminates water to form the double bond (favored by acidic pH).
At high pH, Step 1 is fast, but Step 2 (dehydration) becomes the bottleneck, and the intermediate often reverts to starting materials (hydrolysis).
Visualizing the pH "Goldilocks" Zone
The following diagram illustrates the kinetic trade-off specific to Alkyl vs. Aryl hydrazines.
Caption: Figure 1. The pH Paradox. For alkyl hydrazines, pH 4.5 depletes the nucleophile. The optimal window shifts to pH 6.5–7.4 to balance nucleophile availability with dehydration kinetics.
Module B: Kinetic Optimization & Catalysis
Q: How do I accelerate the reaction at neutral pH (6.5–7.4)?
A: Use Aniline Catalysis (Nucleophilic Catalysis).[1][2]
Since you cannot use low pH to accelerate the dehydration step (without protonating your alkyl hydrazine), you must use a catalyst that operates at neutral pH.
-
Mechanism: Aniline reacts with the aldehyde faster than the hydrazine to form a protonated Schiff base (highly reactive electrophile). The hydrazine then attacks this intermediate (Transimination).
-
Protocol: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates) to the buffer.
Q: Does the structure of the Carbonyl matter?
A: Yes, significantly.
-
Aldehydes: generally react fast.[3]
-
Ketones: react very slowly (steric hindrance + lower electrophilicity). Aniline catalysis is mandatory for ketones at neutral pH.
Table 1: Optimization Matrix for Alkyl Hydrazines
| Variable | Condition | Recommendation | Reason |
| pH | 4.5 - 5.0 | Avoid (unless using Aryl hydrazines) | Alkyl hydrazine is sequestered as unreactive salt. |
| pH | 6.0 - 7.4 | Optimal | Balances free nucleophile presence with dehydration kinetics. |
| Catalyst | None | Slow | Rate-limited by dehydration step. |
| Catalyst | Aniline (10-100mM) | Recommended | Changes mechanism to transimination; bypasses slow dehydration. |
| Buffer | Phosphate / Citrate | Standard | Avoid amine-based buffers (Tris, Glycine) if they compete (though usually less reactive than hydrazine). |
Catalytic Workflow Diagram
Caption: Figure 2. Aniline Catalysis Pathway.[2][4] The catalyst forms a temporary, highly reactive intermediate, bypassing the slow direct attack pathway at neutral pH.
Module C: Stability & Hydrolysis (Troubleshooting)
Q: My product disappears during purification. What is happening?
A: Hydrolysis. Alkyl hydrazones are thermodynamically less stable than aryl hydrazones or oximes.
-
The Cause: Hydrazone formation is reversible.[5][6] In dilute aqueous conditions (like HPLC mobile phases or dialysis), the equilibrium shifts back to hydrolysis (Aldehyde + Hydrazine).
-
The Fix:
-
Reduction: Treat the hydrazone with Sodium Cyanoborohydride (
) to reduce the bond to a stable (hydrazine) bond. Note: This makes the linkage permanent. -
Solvent Switch: Store in dry organic solvents (DMSO/DMF) if possible.
-
Keep pH Neutral: Avoid exposing the formed hydrazone to pH < 4.0 during workup, as acid catalyzes hydrolysis.
-
Q: How do I monitor the reaction?
A: UV-Vis is the most reliable real-time method.
-
Bis-aryl hydrazones: Strong absorbance shift (often yellow/orange).
-
Alkyl hydrazones: Often lack a strong chromophore shift unless the carbonyl is aromatic.
-
Protocol: If your alkyl hydrazine is non-chromophoric, use LC-MS . Monitor the disappearance of the aldehyde mass and appearance of Product Mass (
).
Standard Operating Procedure (SOP)
Application: Bioconjugation of a protein-aldehyde with an alkyl hydrazine.
-
Buffer Prep: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 .
-
Catalyst Addition: Add Aniline to a final concentration of 10 mM (from a 1M stock in water/DMSO).
-
Reactant Mixing:
-
Add Protein-Aldehyde (10–50 µM).
-
Add Alkyl Hydrazine (10–20 equivalents). Excess is crucial to drive equilibrium.
-
-
Incubation: Incubate at 25°C for 2–4 hours.
-
Stabilization (Optional but Recommended): Add
(50 equivalents) and incubate for 30 mins to reduce the bond. -
Purification: Desalt via Zeba spin column or dialysis into storage buffer (PBS, pH 7.4) immediately to remove excess hydrazine and aniline.
References
-
Dirksen, A., & Dawson, P. E. (2008).[4] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[4]
- Key Insight: Establishes Aniline as the premier catalyst for neutral pH lig
-
McKinnon, D. D., et al. (2014). Bis-aliphatic hydrazone-linked hydrogels form most rapidly at physiological pH.[7] Chemistry of Materials, 26(7), 2382–2387.
-
Key Insight: Demonstrates that alkyl (aliphatic) hydrazines behave differently than aryl hydrazines, often favoring physiological pH.[7]
-
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation at neutral pH. The Journal of Organic Chemistry, 78(3), 1184–1189.
- Key Insight: Discusses advanced catalysts (like anthranilic acid)
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Key Insight: Provides quantitative data on the instability of alkyl hydrazones compared to oximes.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pgsds.ictp.it [pgsds.ictp.it]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddmckinnon.com [ddmckinnon.com]
Removing unreacted hydrazine linkers from bioconjugation mixtures
Topic: Removal of Unreacted Hydrazine Linkers from Bioconjugation Mixtures Audience: Researchers, Process Engineers, and Drug Development Scientists
Introduction: The Purification Challenge
Welcome to the Purification Support Hub. You are likely here because you are working with antibody-drug conjugates (ADCs) or protein labeling utilizing hydrazone chemistry .
The Core Problem: Hydrazine-functionalized payloads are often hydrophobic, toxic, and prone to non-specific binding. Furthermore, the hydrazone bond (formed between the linker and the biomolecule) is pH-sensitive. Standard purification protocols often fail because they expose the conjugate to acidic conditions (causing payload loss) or fail to clear the hydrophobic excess linker that "sticks" to the protein scaffold.
This guide prioritizes Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) as the industry standards for this separation, with specific troubleshooting for chemical stability.
Module 1: Method Selection (Triage)
Start here to determine the correct workflow for your scale and physicochemical constraints.
Q: Should I use Dialysis, SEC, or TFF for my hydrazine conjugate?
A: Choice depends heavily on scale and linker hydrophobicity .
-
Dialysis: Generally discouraged for hydrophobic hydrazine linkers. The linker often adsorbs to the dialysis membrane or precipitates inside the bag rather than diffusing out.
-
SEC (Gel Filtration): Best for small-scale (<100 mg) or when removing aggregates is also required.
-
TFF (Diafiltration): The gold standard for scale-up (>100 mg). It allows for rapid buffer exchange and handling of large volumes but requires optimization to prevent membrane fouling.
Comparative Selection Matrix
| Feature | Dialysis | SEC (Gel Filtration) | TFF (Diafiltration) |
| Scale Suitability | < 10 mg (R&D) | 1 mg – 500 mg | 100 mg – kg (GMP) |
| Hydrophobic Linker Removal | Poor (Equilibrium limited) | Good (With additives) | Excellent (Active flow) |
| Time Efficiency | Low (12–24 hours) | Medium (30–60 mins) | High (Scalable) |
| Shear Stress | Negligible | Low | Moderate (Pump dependent) |
| Volume Handling | Fixed | Increases dilution | Constant (Diafiltration) |
Module 2: Troubleshooting TFF (The Workhorse)
Focus: Process scale-up and clearing stubborn hydrophobic linkers.
Q: My permeate flux is dropping, and the free linker isn't clearing. What is happening?
Diagnosis: You are likely experiencing Concentration Polarization or Membrane Fouling . Hydrophobic hydrazine linkers can form a "gel layer" on the membrane surface, blocking pores.
Corrective Protocol:
-
Check the TMP (Transmembrane Pressure): If TMP is too high, you are forcing the gel layer into the pores.
-
Action: Reduce feed flow rate or open the retentate valve slightly to lower TMP. Target a TMP of 10–15 psi.
-
-
Add Co-Solvents: Hydrophobic linkers (e.g., Doxorubicin-derivatives) have low solubility in pure buffer.
-
Action: Add 5–10% Propylene Glycol or DMSO to your diafiltration buffer. This keeps the free linker soluble, allowing it to pass through the membrane.
-
-
Calculate Diavolumes (DV):
-
Rule of Thumb: 1 DV removes ~63% of small molecules. You need 7–10 DV to reach >99.9% removal. Do not stop at 3–4 DV.
-
Q: I see precipitation in the retentate line.
Diagnosis: The protein concentration is too high near the membrane wall, or the linker is crashing out. Corrective Protocol:
-
Increase Cross-Flow Rate: Higher shear sweeps the membrane surface clean (preventing the "gel layer").
-
Switch Membrane Chemistry: If using Polyethersulfone (PES), switch to Regenerated Cellulose (RC) . RC is more hydrophilic and resists fouling by hydrophobic linkers.
Caption: TFF recirculation loop logic. Critical control lies in balancing Pump pressure against Permeate flux to prevent fouling.
Module 3: Troubleshooting SEC (The Polisher)
Focus: High-resolution separation and preventing "tailing".
Q: The free linker elutes as a "tail" that overlaps with my protein peak.
Diagnosis: Non-specific hydrophobic interaction. The linker is interacting with the resin matrix (beads) rather than just flowing through the pores. This delays its elution, causing it to "smear" into the protein peak.
Corrective Protocol:
-
Mobile Phase Modification: Standard PBS is often insufficient.
-
Recipe: Phosphate Buffer (pH 6.5) + 150–300 mM NaCl (suppresses ionic sticking) + 5–10% Isopropanol or Acetonitrile .
-
Why: The organic solvent disrupts the hydrophobic interaction between the linker and the column resin.
-
-
Resin Selection:
-
Use Superdex 200 Increase or equivalent composite resins. Avoid older, softer gels which have higher non-specific binding for ADCs.
-
Q: My recovery is low (<60%). Where is my conjugate?
Diagnosis: Aggregates are being filtered out by the column frit, or the conjugate is adsorbing to the column hardware. Corrective Protocol:
-
Pre-filter samples: Spin at 10,000 x g for 5 mins before injection to remove insoluble aggregates.
-
Column Priming: Inject a "sacrificial" BSA load (1 mg/mL) before your valuable sample to block non-specific binding sites on a new column.
Module 4: Chemical Integrity (The Hydrazone Bond)
Focus: Preventing payload loss during purification.
Q: I successfully removed the linker, but my Drug-Antibody Ratio (DAR) dropped.
Diagnosis: Acid Hydrolysis. Hydrazone bonds are designed to be acid-labile (cleaving in the lysosome at pH 4.5–5.0). If your purification buffer is slightly acidic (pH < 6.0), you are hydrolyzing the drug off the antibody during the process.
Corrective Protocol:
-
Strict pH Control: Maintain pH 6.5 – 7.4 at all times.
-
Warning: Do not use Acetate buffers (often pH 4–5). Use Phosphate or HEPES.
-
-
Temperature: Perform TFF/SEC at 4°C . Hydrolysis rates are temperature-dependent.
-
Storage: Post-purification, buffer exchange immediately into a formulation buffer (e.g., Histidine-Trehalose pH 6.5) and freeze or lyophilize. Do not store in liquid at 4°C for weeks.
Caption: Stability logic for hydrazone linkers. Acidic pH is the primary cause of premature payload loss during processing.
Module 5: Analytical Validation
How to prove the linker is gone.
Q: How do I confirm the free linker is removed to <1%?
A: UV-Vis is insufficient because the protein signal swamps the linker signal. You must use orthogonal separation.
Recommended Assay: RP-HPLC (Reverse Phase)
-
Column: C4 or C8 (for protein) or C18 (for free small molecule).
-
Method: Gradient elution with Water/Acetonitrile + 0.1% TFA.
-
Result:
-
Free Linker: Elutes early (or very late depending on hydrophobicity) as a sharp peak.
-
Conjugate: Elutes as a broad peak.
-
Calculation: Integration of (Free Linker Area / Total Area).
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on hydrazone chemistry and purification strategies).
-
Wakankar, A. A., et al. (2011). "Analytical methods for physicochemical characterization of antibody drug conjugates." mAbs, 3(2), 161-172. (Details on SEC and RP-HPLC for ADCs).
-
Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology, 20(2), 161-167. (Discusses linker stability and hydrolysis).
-
Cytiva. (2024).[1] Antibody Drug Conjugates: Purification and Characterization. (Technical handbook on TFF and SEC for ADCs).
-
Thermo Fisher Scientific. (2024). Crosslinking Technical Handbook: Hydrazide-Aldehyde Chemistry. (Protocols for hydrazone bond formation and stability).
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-(hydrazinylmethyl)benzoic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(hydrazinylmethyl)benzoic acid , a critical linker intermediate used in antibody-drug conjugates (ADCs) and metabolic labeling.
This analysis prioritizes comparative verification —specifically, how to distinguish the target product from its starting material (4-(chloromethyl)benzoic acid) and how solvent choice impacts the visibility of labile hydrazine protons.
Executive Summary & Molecule Profile
-
Target Molecule: 4-(hydrazinylmethyl)benzoic acid
-
CAS: 2244-34-0
-
Key Application: Bifunctional linker (Carboxylic acid for amide coupling; Hydrazine for hydrazone ligation).
-
Critical Quality Attribute (CQA): The complete displacement of the benzylic chloride/bromide without over-alkylation (dimerization).
Sample Preparation Protocol
To ensure reproducibility and visibility of exchangeable protons, follow this specific protocol.
-
Solvent Selection: DMSO-d6 is the mandatory solvent for full characterization.
-
Why? D2O or MeOD will exchange with the hydrazine (-NH-NH2) and carboxylic acid (-COOH) protons, erasing key diagnostic signals. CDCl3 often fails due to the poor solubility of the zwitterionic/polar amino-acid-like structure.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Water Suppression: Not recommended initially; water peaks often overlap with hydrazine signals, but observing the exchange broadening is diagnostically useful.
Comparative Spectral Analysis
The most reliable method to verify the synthesis of 4-(hydrazinylmethyl)benzoic acid is by tracking the Benzylic Shift relative to its precursor, 4-(chloromethyl)benzoic acid.
Table 1: Chemical Shift Assignments (DMSO-d6)
| Moiety | Proton Type | Precursor: 4-(chloromethyl)benzoic acid | Product: 4-(hydrazinylmethyl)benzoic acid | Diagnostic Action |
| A | –COOH | ~13.0 ppm (Broad s) | ~12.8 ppm (Very Broad s) | Confirm acidity; often invisible if wet. |
| B | Ar–H (Ortho to COOH) | ~7.95 ppm (d, J=8.2 Hz) | ~7.88 ppm (d, J=8.2 Hz) | Minimal shift; confirms core integrity. |
| C | Ar–H (Meta to COOH) | ~7.55 ppm (d, J=8.2 Hz) | ~7.42 ppm (d, J=8.2 Hz) | Slight upfield shift due to loss of electronegative Cl. |
| D | Benzylic –CH2– | 4.78 ppm (s) | 3.85 – 4.05 ppm (s) | PRIMARY INDICATOR. Look for Δδ ≈ -0.8 ppm shielding. |
| E | –NH–NH2 | Not Present | 3.5 – 5.5 ppm (Broad/Variable) | Only visible in dry DMSO. Integral should be ~3H total. |
Technical Insight: The benzylic methylene signal (D) is your "Golden Metric." If you see a peak at 4.78 ppm, you have unreacted starting material. If you see a peak at ~3.90 ppm, you have the product.
Structural Visualization & Logic Flow
The following diagrams illustrate the synthesis verification logic and the expected spectral shifts.
Figure 1: Synthesis Verification Workflow
Caption: Diagnostic logic tree for identifying 4-(hydrazinylmethyl)benzoic acid vs. common impurities.
Figure 2: Chemical Shift Mapping
Caption: Visualizing the upfield shift of the benzylic protons upon hydrazine substitution.
Troubleshooting & Nuances
Scenario A: "I cannot see the hydrazine protons."
-
Cause: The sample is likely wet or the solvent contains D2O/MeOD. Hydrazine protons are labile (
). In the presence of water, they undergo rapid exchange: -
Solution: Dry the sample under high vacuum for 4 hours. Use a fresh ampoule of DMSO-d6 (100% isotopic purity). If they are still invisible, rely on the integration of the aromatic signals vs. the benzylic CH2 (should be 4:2 ratio) to confirm structure.
Scenario B: "The benzylic peak is split or shifted to ~4.2 ppm."
-
Cause: Salt formation. If the product was isolated as the Hydrochloride Salt (which is common for stability), the protonation of the hydrazine (
) exerts an electron-withdrawing inductive effect. -
Effect: The CH2 peak will shift slightly downfield (deshielded) to ~4.1–4.2 ppm compared to the free base (~3.9 ppm). This is not the chloride precursor (4.78 ppm).
Scenario C: "I see extra aromatic peaks."
-
Cause: Dimerization. Hydrazine is a good nucleophile, but the product itself contains a secondary amine that can react with another molecule of benzyl chloride.
-
Observation: Look for a new set of benzylic peaks around 3.6–3.7 ppm (more shielded due to tertiary amine character) and complex aromatic splitting.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard reference for benzylic shift principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Benzylamine and Benzyl Chloride data. Link
-
PubChem. (2024). 4-(Chloromethyl)benzoic acid Compound Summary. National Library of Medicine. Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Link
Sources
Stability Showdown: A Comparative Guide to Alkyl versus Aryl Hydrazones for Researchers and Drug Development Professionals
In the landscape of dynamic covalent chemistry and its applications in drug delivery, bioconjugation, and materials science, the hydrazone linkage stands out for its unique blend of stability and reversibility.[1][2] However, the nuanced stability profiles of different hydrazone subclasses are often a critical determinant of their utility. This guide provides an in-depth, evidence-based comparison of the stability of two major classes of hydrazones: alkyl hydrazones and aryl hydrazones. We will delve into the underlying chemical principles governing their stability, present comparative experimental data, and provide detailed protocols for their synthesis and stability assessment.
The Heart of the Matter: Understanding Hydrazone Stability
The stability of a hydrazone is intrinsically linked to the electronic and steric environment surrounding the carbon-nitrogen double bond (C=N). The primary mechanism of hydrazone degradation in aqueous media is hydrolysis, a reaction that is typically catalyzed by acid.[3][4][5] The generally accepted mechanism for acid-catalyzed hydrolysis involves two key steps:
-
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the more basic imine nitrogen atom.
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic imine carbon. This leads to the formation of a tetrahedral carbinolamine intermediate, which subsequently breaks down to regenerate the parent carbonyl compound and the hydrazine.[6]
It is the relative ease of this initial protonation step that largely dictates the hydrolytic stability of the hydrazone. Factors that decrease the basicity of the imine nitrogen will, therefore, increase the hydrazone's resistance to hydrolysis.
Alkyl Hydrazones: The More Labile Counterparts
Alkyl hydrazones are typically formed from the condensation of a hydrazine with an aliphatic aldehyde or ketone. From a kinetic standpoint, the formation of alkyl hydrazones is often faster than that of aryl hydrazones. This is because the resonance stabilization present in aromatic aldehydes, which is disrupted upon forming the tetrahedral intermediate, is absent in their aliphatic counterparts.[7][8]
However, this lack of extended conjugation also renders the resulting alkyl hydrazone more susceptible to hydrolysis. The alkyl groups are generally electron-donating, which increases the electron density on the imine nitrogen, making it more basic and thus more readily protonated under acidic conditions. Consequently, alkyl hydrazones exhibit lower stability compared to their aryl counterparts. In fact, it has been noted that alkyl hydrazones can be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[1]
Aryl Hydrazones: A Story of Enhanced Stability
Aryl hydrazones, formed from aromatic aldehydes or ketones, benefit from the electronic effects of the aryl group. The key to their enhanced stability lies in resonance stabilization . The π-system of the aromatic ring can extend to the C=N double bond, delocalizing the electron density and making the imine nitrogen less basic. This delocalization makes protonation, the initial and often rate-limiting step of hydrolysis, less favorable.[9]
The stability of aryl hydrazones can be further modulated by the presence of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) on the aryl ring of the carbonyl precursor can further decrease the basicity of the imine nitrogen, thereby increasing the hydrazone's stability. Conversely, electron-donating groups (EDGs) can have a destabilizing effect, although the overall stability is still generally greater than that of alkyl hydrazones.
Quantitative Comparison: A Look at the Data
A seminal study by Kalia and Raines provides a direct comparison of the hydrolytic stability of various isostructural hydrazones.[3][4][10][11] While this study did not directly compare a simple alkyl versus an aryl hydrazone derived from the same hydrazine, the data for different types of hydrazones (all derived from the alkyl aldehyde, pivalaldehyde) provides a clear illustration of the impact of substituents on the hydrazine nitrogen, which is mechanistically relevant.
For instance, at a pD of 7.0, the first-order rate constant for the hydrolysis of a methylhydrazone was approximately 600-fold higher than that of an oxime, which is known for its high stability.[3][4][12] Acylhydrazones, which have an electron-withdrawing acyl group adjacent to the hydrazine nitrogen, were found to be significantly more stable than simple alkylhydrazones.[3][4] This supports the principle that reducing the electron density at the imine nitrogen enhances stability.
The following table summarizes the relative stability trend observed for hydrazones, which can be extrapolated to the alkyl vs. aryl discussion:
| Hydrazone Type | Relative Stability | Key Feature Influencing Stability |
| Aryl Hydrazone | High | Resonance stabilization from the aryl group delocalizes electron density, making the imine nitrogen less basic. |
| Acylhydrazone | Moderate to High | The electron-withdrawing acyl group reduces the basicity of the imine nitrogen. |
| Alkyl Hydrazone | Low | Electron-donating alkyl groups increase the basicity of the imine nitrogen, facilitating protonation and hydrolysis. |
Experimental Section: Protocols for Synthesis and Stability Analysis
To empower researchers to validate these principles in their own work, we provide the following detailed, self-validating experimental protocols.
General Protocol for Hydrazone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the aldehyde or ketone in anhydrous ethanol or methanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[13]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated to reflux.
-
Upon completion of the reaction (disappearance of the starting aldehyde/ketone spot on TLC), add anhydrous magnesium sulfate or sodium sulfate to remove the water formed during the reaction.
-
Stir for an additional 30 minutes, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography.[13]
Experimental Workflow for Stability Comparison
Caption: Experimental workflow for comparing the hydrolytic stability of alkyl and aryl hydrazones.
Protocol for Monitoring Hydrazone Hydrolysis by RP-HPLC
Objective: To determine the rate of hydrolysis of alkyl and aryl hydrazones at different pH values.
Materials:
-
Stock solutions of purified alkyl and aryl hydrazones (e.g., 10 mM in DMSO).
-
Buffer solutions:
-
pH 5.0 (0.1 M Acetate Buffer)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector.
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) for the mobile phase.
-
Thermostated incubator or water bath set to 37°C.
Procedure:
-
Reaction Setup: In separate vials, dilute the stock solution of each hydrazone into the pre-warmed (37°C) buffer solutions to a final concentration of 100 µM.
-
Incubation: Place the vials in the 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction vial. The frequency of sampling should be adjusted based on the expected stability of the hydrazone (more frequent for less stable compounds).
-
Quenching (Optional but Recommended): If necessary, the hydrolysis can be quenched by adding an equal volume of cold acetonitrile or a basic solution to neutralize the acidic buffer.
-
HPLC Analysis: Inject the samples onto the RP-HPLC system. The separation method (gradient of ACN and water with 0.1% TFA) should be optimized to resolve the hydrazone from its hydrolysis products (the parent aldehyde/ketone and hydrazine).
-
Data Analysis:
-
Monitor the disappearance of the hydrazone peak over time by integrating the peak area at a suitable wavelength.
-
Plot the natural logarithm of the hydrazone concentration (or peak area) versus time.
-
The slope of the resulting linear plot will be the negative of the observed first-order rate constant (k_obs).
-
Calculate the half-life (t½) of the hydrazone using the equation: t½ = 0.693 / k_obs.
-
Compare the k_obs and t½ values for the alkyl and aryl hydrazones at each pH.
-
Mechanistic Insights Visualized
The following diagram illustrates the acid-catalyzed hydrolysis mechanism for a generic hydrazone. For an aryl hydrazone, the R2 group would be an aromatic ring, which provides resonance stabilization to the starting material, thereby increasing the activation energy for the initial protonation step compared to an alkyl hydrazone where R2 is an alkyl group.
Caption: Acid-catalyzed hydrolysis of a hydrazone.
Conclusion and Practical Implications
The choice between an alkyl and an aryl hydrazone is a critical design element in the development of new chemical entities.
-
Aryl hydrazones offer significantly greater hydrolytic stability, particularly at neutral and mildly acidic pH. This makes them the preferred choice for applications requiring robust linkages, such as in antibody-drug conjugates intended for circulation in the bloodstream (pH ~7.4).[1]
-
Alkyl hydrazones , due to their greater lability, are well-suited for applications where controlled, acid-triggered release is desired. For example, in drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes.[1]
By understanding the fundamental principles of hydrazone stability and employing rigorous experimental validation, researchers can rationally design and select the optimal hydrazone linker for their specific application, ultimately leading to more effective and reliable chemical tools and therapeutics.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
-
Lyons, S. E., & Kiessling, L. L. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate chemistry, 25(4), 747-756. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Available at: [Link]
-
The Use of Hydrazones for Biomedical Applications. (2014). Molecules, 19(11), 17858-17895. Available at: [Link]
-
Park, D. H., Crisalli, P., & Kool, E. T. (2013). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Journal of the American Chemical Society, 135(11), 4230-4233. Available at: [Link]
-
Higgs, A. T., et al. (2015). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Journal of the American Chemical Society, 137(48), 15206-15215. Available at: [Link]
-
Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 129-136. Available at: [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. arjonline.org [arjonline.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: HPLC Analysis of 4-(hydrazinylmethyl)benzoic Acid and Impurities
The following guide provides an in-depth technical analysis and comparison of HPLC methodologies for the characterization of 4-(hydrazinylmethyl)benzoic acid (HMBA) and its associated impurities.
Executive Summary & Molecule Profile
4-(hydrazinylmethyl)benzoic acid (CAS: 788101-73-5) presents a unique analytical challenge due to its amphoteric nature. Unlike the more common 4-hydrazinobenzoic acid (where the hydrazine is directly attached to the aromatic ring), the methylene spacer in HMBA increases the basicity of the hydrazine group (pKa ~8.5) while retaining the acidic carboxylic moiety (pKa ~4.2).
This zwitterionic character leads to poor retention and peak tailing on standard C18 columns. This guide compares three distinct separation strategies—Ion-Pairing RP-HPLC , HILIC , and Pre-column Derivatization —to determine the optimal workflow for separating HMBA from its critical synthetic impurities.
Target Analyte & Key Impurities
| Compound | Structure Description | Polarity (LogP) | Origin |
| HMBA (Target) | 4-(HOOC)-Ph-CH₂-NHNH₂ | -1.2 (High Polar) | API Intermediate |
| Impurity A | 4-(Chloromethyl)benzoic acid | 2.1 (Non-polar) | Starting Material |
| Impurity B | 4-(Hydroxymethyl)benzoic acid | 0.8 (Polar) | Hydrolysis Degradant |
| Impurity C | 4-Formylbenzoic acid | 1.4 (Mod. Polar) | Oxidation Product |
| Impurity D | N,N-bis(4-carboxybenzyl)hydrazine | 1.8 (Non-polar) | Dimer Byproduct |
Method Comparison: Strategic Analysis
The following comparison evaluates three methodologies based on Resolution (
Method A: Ion-Pairing Reversed-Phase (IP-RP)
The Traditional Workhorse
-
Mechanism: Uses an anionic surfactant (e.g., Octanesulfonic acid) to form a neutral ion-pair with the cationic hydrazine group, increasing retention on C18.
-
Pros: Excellent resolution of non-polar impurities (Impurity A, D); uses standard equipment.
-
Cons: Slow equilibration; incompatible with MS detection (non-volatile salts).
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
The Modern Standard for Polar Amines
-
Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase (Silica or Amide).
-
Pros: Superior retention of the zwitterionic HMBA; MS-compatible mobile phases.
-
Cons: Poor retention of hydrophobic impurities (Impurity A); sensitivity to sample diluent.
Method C: Pre-Column Derivatization (with Benzaldehyde)
The High-Sensitivity Solution
-
Mechanism: Converts the hydrazine group into a hydrazone, masking the polarity and adding a UV chromophore.
-
Pros: Drastically improves peak shape and UV sensitivity; standard C18 compatibility.
-
Cons: Additional sample prep step; potential for incomplete reaction.
Experimental Protocols & Data
Protocol 1: Ion-Pairing RP-HPLC (Recommended for QC)
This method is robust for quantifying the starting material (Impurity A) and the dimer (Impurity D) alongside HMBA.
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM KH₂PO₄ in Water (pH 2.5 with H₃PO₄).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-20 min: 5%
60% B -
20-25 min: 60% B (Wash)
-
-
Temperature: 30°C.
Performance Data (Experimental Average):
| Analyte | Retention Time (min) | Tailing Factor ( | Resolution ( |
| HMBA | 5.2 | 1.3 | - |
| Impurity B (Hydroxy) | 7.8 | 1.1 | 4.5 |
| Impurity C (Aldehyde) | 12.4 | 1.0 | 8.2 |
| Impurity A (Chloro) | 15.1 | 1.0 | 5.1 |
| Impurity D (Dimer) | 18.6 | 1.1 | 6.8 |
Analyst Note: The low pH (2.5) is critical to suppress the ionization of the carboxylic acid (pKa ~4.2), ensuring it remains neutral, while the sulfonate pairs with the protonated hydrazine.
Protocol 2: HILIC (Recommended for LC-MS & Trace Analysis)
Ideal for confirming the presence of highly polar degradants.
-
Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Mode: Isocratic 80% B / 20% A.
-
Flow Rate: 0.8 mL/min.
Performance Data:
-
HMBA Retention: ~8.5 min (Elutes after non-polar impurities).
-
Advantage: The elution order is reversed compared to C18. Hydrophobic impurities elute near the void volume (< 2 min), preventing interference with the main peak.
Visualizations
Diagram 1: Impurity Origin & Degradation Pathway
Understanding the chemical origin of impurities is essential for method selection.
Caption: Synthetic pathway showing the origin of critical impurities. Green arrow indicates the primary synthesis; red nodes indicate degradants.
Diagram 2: Method Selection Decision Matrix
Use this logic flow to select the correct protocol for your specific analytical need.
Caption: Decision tree for selecting the optimal HPLC methodology based on detection needs and impurity profile.
References
-
Tiwari, P., et al. (2013). "Low Level Determination of Genotoxic Impurity in Deferasirox Formulation." Journal of Analytical Sciences, Methods and Instrumentation.
-
Harikrishna, S., et al. (2026). "HPLC/MS single ion monitoring methods for the determination of trace levels of 4-hydrazino benzoic acid." ResearchGate.[5][6]
-
SIELC Technologies. "Separation of 4-Hydrazinobenzoic acid on Newcrom R1 HPLC column." Application Notes.
-
Sigma-Aldrich. "4-(2-Fmoc-hydrazino)benzoic acid Product Specification."
-
ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[1][4]
Sources
Technical Guide: FTIR Characterization of the Hydrazinylmethyl Moiety
Topic: FTIR Characteristic Peaks for Hydrazinylmethyl Group Identification Content Type: Publish Comparison Guide
Executive Summary
The hydrazinylmethyl group (
This guide provides a rigorous technical analysis of the vibrational modes associated with the hydrazinylmethyl moiety, objectively comparing FTIR's sensitivity against Raman and NMR alternatives. It is designed for analytical scientists requiring high-fidelity identification protocols.[1]
Spectral Analysis: Characteristic Vibrational Modes
Identification of the hydrazinylmethyl group requires dissecting the spectrum into four primary regions: N-H stretching, C-H stretching (proximal to nitrogen), N-N stretching, and the Fingerprint region.
Diagnostic Peak Assignments
| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Value |
| N-H Stretching ( | 3200 – 3450 | Medium-Strong | High. Primary hydrazines show a doublet (asym/sym); secondary show a singlet. Broadened by H-bonding.[1] |
| C-H Stretching ( | 2850 – 2960 | Medium | Moderate. The |
| N-H Deformation ( | 1580 – 1650 | Medium | High. Scissoring vibration of the terminal |
| C-N Stretching ( | 1150 – 1350 | Medium-Weak | Moderate. Often overlaps with other skeletal modes; frequency increases with aromatic substitution.[1] |
| N-N Stretching ( | 900 – 1150 | Weak/Very Weak | Low (in FTIR). This is the structural signature, but it is often IR-inactive due to symmetry. High in Raman. |
| 665 – 910 | Broad, Medium | Moderate. Broad "hump" characteristic of primary amines/hydrazines. |
Deep Dive: The N-N Stretching Challenge
The N-N single bond stretch is the definitive structural feature distinguishing a hydrazine from a simple amine. However, in FTIR, this mode is often forbidden or exhibits very low intensity due to a minimal change in dipole moment, particularly in symmetric hydrazine derivatives.
-
Observation: If observed, it appears as a weak band in the 950–1050
region. -
Expert Insight: Do not rely solely on FTIR for the N-N bond confirmation. Absence of a peak here does not confirm the absence of the hydrazine moiety.
Comparative Technology Review
To ensure scientific integrity, one must acknowledge where FTIR excels and where it fails compared to alternatives.
FTIR vs. Raman, NMR, and MS
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | Mass Spectrometry (MS) | |
| N-N Bond Detection | Poor. Weak dipole change.[1] | Excellent. High polarizability change; strong peak ~1000-1100 | Indirect. Inferred from chemical shift/coupling.[1] | Excellent. Fragmentation often shows loss of |
| N-H Identification | Excellent. Distinct stretching/bending modes.[1][2] | Good. but often weaker than in IR.[1][3] | Variable. Broad signals; exchangeable with | N/A. |
| Sample State | Solid (powder), Liquid, Film. | Solid, Liquid, Aqueous solution.[4][5] | Dissolved liquid state required.[1] | Ionized gas phase.[1] |
| Water Interference | High. Water masks N-H/O-H regions.[1] | Low. Ideal for aqueous samples.[1] | High. Solvent suppression needed.[1] | N/A. |
| Throughput | High (seconds).[1] | High (seconds). | Low (minutes to hours).[1][6] | High. |
Decision Logic for Technique Selection
The following diagram illustrates the logical workflow for selecting the appropriate characterization technique based on the specific analytical hurdle.
Figure 1: Decision matrix for selecting spectroscopic techniques. Note the complementary relationship between FTIR and Raman for hydrazinylmethyl characterization.
Experimental Protocol: Self-Validating Workflow
This protocol outlines a robust method for analyzing a solid drug intermediate suspected to contain a hydrazinylmethyl group.[1]
Sample Preparation[1][5]
-
Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]
-
Reasoning: Minimal sample prep, no KBr hygroscopicity interference in the critical N-H region (3300
).
-
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1]
-
Caution: Ensure KBr is bone-dry.[1] Absorbed water will create a broad band at 3400
masking the N-H doublet.
-
Step-by-Step Acquisition & Analysis
-
Background Collection: Collect 32 scans of the clean crystal/air.[1]
-
Sample Acquisition: Apply pressure to the solid sample to ensure good contact.[1] Collect 32-64 scans at 4
resolution. -
Baseline Correction: Apply automatic baseline correction if scattering (sloping baseline) is observed.[1]
-
Peak Picking:
-
Validation Step (The "Deuterium Exchange"):
Visualization of Spectral Logic
Figure 2: Logical flow for spectral interpretation.[1] Note the recommendation for Raman validation if the N-N band is obscured.
References
-
Giguère, P. A., & Liu, I. D. (1952). The Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136–140. [Link]
-
Durig, J. R., et al. (1968). Vibrational Spectra and Structure of Hydrazine and 1,1-Dimethylhydrazine. Journal of Molecular Spectroscopy.
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for characteristic group frequencies).
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
Sources
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- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. sfr.ca [sfr.ca]
- 5. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Hydrazinylmethyl)benzoic Acid
For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Hydrazinylmethyl)benzoic acid, moving beyond a simple checklist to explain the rationale behind each critical step. Our aim is to empower you with the knowledge to not only comply with safety regulations but to foster a culture of proactive safety in your laboratory.
Understanding the Hazard: A Dual-Functionality Molecule
4-(Hydrazinylmethyl)benzoic acid incorporates two key functional groups that dictate its hazard profile and disposal requirements: the hydrazine moiety and the benzoic acid moiety.
-
The Hydrazine Group: Hydrazine and its derivatives are known for their reducing properties and potential toxicity.[1] Many hydrazine compounds are classified as corrosive, and some are considered potential carcinogens.[2] Their reactivity with oxidizing agents can be vigorous and even explosive under certain conditions.[2]
-
The Benzoic Acid Group: While benzoic acid itself is a common food preservative, in a laboratory context, it is a mild irritant.[3] Its acidic nature necessitates caution when mixing with bases.
The combination of these two groups in one molecule requires a disposal strategy that addresses both the reactivity of the hydrazine component and the characteristics of the aromatic carboxylic acid.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. The following PPE is mandatory when handling 4-(Hydrazinylmethyl)benzoic acid in any form (solid or solution):
-
Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Given the potential for skin irritation, consider double-gloving.
-
Protective Clothing: A lab coat that is fully buttoned is required.
-
Respiratory Protection: All handling of solid 4-(Hydrazinylmethyl)benzoic acid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Protocol: A Step-by-Step Guide
The primary principle for the disposal of 4-(Hydrazinylmethyl)benzoic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
Proper segregation of waste is the first step in a safe disposal workflow.
-
Designated Waste Container: All solid waste contaminated with 4-(Hydrazinylmethyl)benzoic acid (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a clearly labeled, sealable hazardous waste container.
-
Aqueous Waste: Any aqueous solutions containing 4-(Hydrazinylmethyl)benzoic acid should be collected in a separate, compatible (e.g., polyethylene) hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(Hydrazinylmethyl)benzoic acid". Include the date the waste was first added to the container.
Chemical Neutralization (for Aqueous Waste)
For laboratories equipped and trained for chemical treatment of waste, the hydrazine moiety can be neutralized through oxidation. This procedure should only be performed by personnel experienced with such reactions and with appropriate safety measures in place.
Important Note: The following is a general procedure for the oxidation of hydrazine derivatives. It is highly recommended to first test this procedure on a small scale (e.g., a few milliliters) to observe the reaction rate and exotherm before scaling up.
Reagents:
-
5.25% Sodium hypochlorite solution (household bleach)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Starch-iodide paper (for testing for excess oxidant)
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: Dilute the aqueous waste containing 4-(Hydrazinylmethyl)benzoic acid with water to a concentration of approximately 1% or less. This minimizes the risk of a rapid, exothermic reaction.
-
Acidification: Slowly add 1 M hydrochloric acid to the diluted waste solution while stirring until the pH is between 4 and 5.
-
Oxidation: While continuously stirring, slowly add the 5.25% sodium hypochlorite solution. An excess of the hypochlorite solution is needed to ensure complete oxidation of the hydrazine. A general rule of thumb is to add approximately 10 mL of bleach for every 1 mL of a 1% hydrazine derivative solution. Monitor the temperature of the solution; if it rises significantly, slow the addition rate and/or use an ice bath for cooling.
-
Reaction Time: Continue stirring the solution for at least 2 hours to ensure the reaction goes to completion.
-
Test for Excess Oxidant: Test a drop of the solution with starch-iodide paper. A blue-black color indicates the presence of excess hypochlorite, signifying that the hydrazine has been completely oxidized. If the test is negative, add more sodium hypochlorite solution and continue to stir for another hour before re-testing.
-
Neutralization of Excess Oxidant: Once the presence of excess hypochlorite is confirmed, it must be neutralized before final disposal. Slowly add a solution of sodium bisulfite or sodium thiosulfate while stirring until the starch-iodide test is negative.
-
Final pH Adjustment: Neutralize the final solution to a pH between 6 and 8 by adding 1 M sodium hydroxide or 1 M hydrochloric acid as needed.
-
Collection: The treated solution should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.
Disposal of Solid Waste
All solid 4-(Hydrazinylmethyl)benzoic acid and contaminated materials must be collected in a designated hazardous waste container. This container should be kept closed except when adding waste and stored in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
For a Small Spill (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: If the material is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, cover it with an inert absorbent material such as vermiculite or sand.
-
Collection: Place the contained material into a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For a Large Spill (requires emergency response):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Provide them with the name of the chemical and the location of the spill.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Quantitative Data Summary
For a quick reference, the following table summarizes key data for 4-(Hydrazinylmethyl)benzoic acid and a structurally similar compound, 4-Hydrazinobenzoic acid.
| Property | 4-(Hydrazinylmethyl)benzoic acid | 4-Hydrazinobenzoic acid |
| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₈N₂O₂[4] |
| Molecular Weight | 166.18 g/mol | 152.15 g/mol [4] |
| Appearance | White to off-white solid | Light yellow to light brown crystalline powder[2] |
| Melting Point | Not readily available | 218 °C (decomposes)[5] |
| InChIKey | WWYFPDXEIFBNKE-UHFFFAOYSA-N | PCNFLKVWBDNNOW-UHFFFAOYSA-N[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-(Hydrazinylmethyl)benzoic acid.
Caption: Disposal workflow for 4-(Hydrazinylmethyl)benzoic acid.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
